

A Comprehensive Technical Guide to the Physical and Chemical Properties of meta-Xylene

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Compound of Interest

Compound Name: *m*-Xylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of meta-xylene (**m-xylene**). A vital aromatic hydrocarbon, **m-xylene** serves as a fundamental building block in the synthesis of various industrial chemicals and plays a significant role as a solvent in laboratory and manufacturing processes.^{[1][2]} Its unique molecular structure dictates its reactivity and physical characteristics, making a thorough understanding of these properties essential for its application in research, chemical synthesis, and pharmaceutical development.

Physical and Spectroscopic Properties

meta-Xylene is a clear, colorless liquid with a characteristic aromatic odor.^{[3][4]} It is one of three isomers of dimethylbenzene, with the chemical formula $C_6H_4(CH_3)_2$.^[5] The 'meta' designation indicates that the two methyl groups are attached to the benzene ring at positions 1 and 3.^[5] This substitution pattern distinguishes it from its ortho- and para-isomers, leading to distinct physical properties.^[2] It is considered flammable and should be handled with appropriate safety precautions.^{[1][3]}

Key Physical Data

The following table summarizes the key physical properties of meta-xylene.

Property	Value	Units
Molecular Formula	C ₈ H ₁₀	-
Molar Mass	106.16	g/mol
Appearance	Colorless liquid	-
Odor	Aromatic	-
Density (at 25 °C)	0.868	g/mL
Melting Point	-48	°C
Boiling Point	138-139	°C
Flash Point (Closed Cup)	25 - 27	°C
Autoignition Temperature	527 (982)	°C (°F)
Vapor Pressure (at 20 °C)	9	mmHg
Vapor Density (air=1)	3.66 - 3.7	-
Refractive Index (n _{20/D})	1.497	-

(Data sourced from:[2][5])

Solubility and Miscibility

meta-Xylene exhibits solubility characteristics typical of a non-polar aromatic hydrocarbon.

Solvent	Solubility
Water	Insoluble / Very slightly soluble
Ethanol	Miscible
Diethyl Ether	Miscible
Acetone	Miscible
Chloroform	Soluble
Benzene	Miscible

(Data sourced from:[2][4][5])

Thermodynamic Properties

The thermodynamic stability of **m-xylene** is a key characteristic. It is the most thermodynamically stable of the three xylene isomers.[6][7] This stability is attributed to the cooperative hyperconjugative effects of the two meta-positioned methyl groups, which avoids the destabilizing electronic interactions present in the ortho- and para-isomers.[6][7]

Property	Value	Units
Std. Enthalpy of Formation (liquid, $\Delta_f H_{\text{liquid}}$)	-25.4	kJ/mol
Std. Enthalpy of Formation (gas, $\Delta_f H_{\text{ogas}}$)	17.2	kJ/mol
Standard Molar Entropy (liquid, S_{liquid})	253.80	J/(mol·K)
Standard Molar Entropy (gas, S_{ogas})	358.2	J/(mol·K)
Heat Capacity (liquid, c_p at 25 °C)	184.5	J/(mol·K)
Heat Capacity (gas, c_p)	125.8	J/(mol·K)
Enthalpy of Combustion ($\Delta_c H_o$)	-4549	kJ/mol

(Data sourced from Wikipedia Data Page for **m-Xylene**)

Chemical Properties and Reactivity

The chemical behavior of meta-xylene is dictated by the electron-donating nature of its two methyl groups and the aromaticity of the benzene ring.

Stability

As previously noted, meta-xylene is the most thermodynamically stable of the xylene isomers. [6][7] Under heating in the presence of an acid catalyst like AlCl_3/HCl , both o-xylene and p-xylene will rearrange to form the more stable **m-xylene**. [6]

Reactivity in Electrophilic Aromatic Substitution

The two methyl groups in the meta position activate the aromatic ring towards electrophilic substitution. Their directing effects are additive, making the positions ortho and para to both groups (positions 2, 4, and 6) highly susceptible to attack. This makes **m-xylene** the most reactive of the three isomers towards reactions like nitration and sulfonation. [8]

Oxidation

A primary industrial application of meta-xylene is its catalytic oxidation to produce isophthalic acid. [5] This reaction typically involves air as the oxidant in an acetic acid solvent, with catalysts containing cobalt and manganese salts. [9][10][11] Isophthalic acid is a crucial monomer for producing high-performance polymers, such as certain polyesters. [1][2]

Other Reactions

- Ammoxidation: This process converts **m-xylene** into isophthalonitrile. [5]
- Use as a Precursor: It serves as a raw material for the manufacture of 2,4- and 2,6-xylydine. [5]

Experimental Protocols

Accurate determination of physical and chemical properties relies on standardized experimental procedures. Below are methodologies for key experiments.

Determination of Density

Objective: To measure the mass per unit volume of liquid meta-xylene.

Methodology:

- Preparation: Ensure a graduated cylinder (e.g., 25 mL or 50 mL) is clean and completely dry.

- Mass of Empty Cylinder: Place the empty graduated cylinder on a calibrated electronic balance and record its mass (m_1).[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Volume Measurement: Carefully pour a known volume of meta-xylene (e.g., 20.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[\[12\]](#)[\[15\]](#)[\[16\]](#)
- Mass of Cylinder and Liquid: Place the graduated cylinder containing the meta-xylene back on the balance and record the total mass (m_2).[\[14\]](#)[\[16\]](#)
- Calculation:
 - Calculate the mass of the meta-xylene: $m_{\text{liquid}} = m_2 - m_1$.
 - Calculate the density (ρ) using the formula: $\rho = m_{\text{liquid}} / \text{Volume}$.
- Replication: Repeat the procedure at least two more times and calculate the average density for improved accuracy.[\[12\]](#)

Determination of Flash Point (Pensky-Martens Closed Cup Method)

Objective: To determine the lowest temperature at which meta-xylene vapors will ignite when an ignition source is introduced. This is a critical safety parameter.

Standard Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology (Procedure A):

- Apparatus: Use a manual or automated Pensky-Martens closed-cup apparatus.[\[19\]](#)
- Sample Preparation: Pour the meta-xylene sample into the test cup of the apparatus to the specified filling mark. The sample temperature should be at least 10°C below the expected flash point at the start of the test.[\[21\]](#)

- Heating: Begin heating the sample at a slow, constant rate (5 to 6 °C/min).[19] The sample is stirred continuously at 90 to 120 rpm to ensure uniform temperature.[19]
- Ignition Test: As the temperature rises, apply the ignition source (a test flame) at specified temperature intervals. For a material like **m-xylene** with an expected flash point below 110°C, the test flame is applied at every 1°C increment once the sample is within 23°C of the expected flash point.[19]
- Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid surface to ignite with a distinct flash inside the cup.[21]
- Barometric Pressure Correction: The observed flash point is corrected to standard atmospheric pressure.[21]

Characterization by Raman Spectroscopy

Objective: To obtain a vibrational spectrum of meta-xylene for identification and structural analysis.

Methodology:

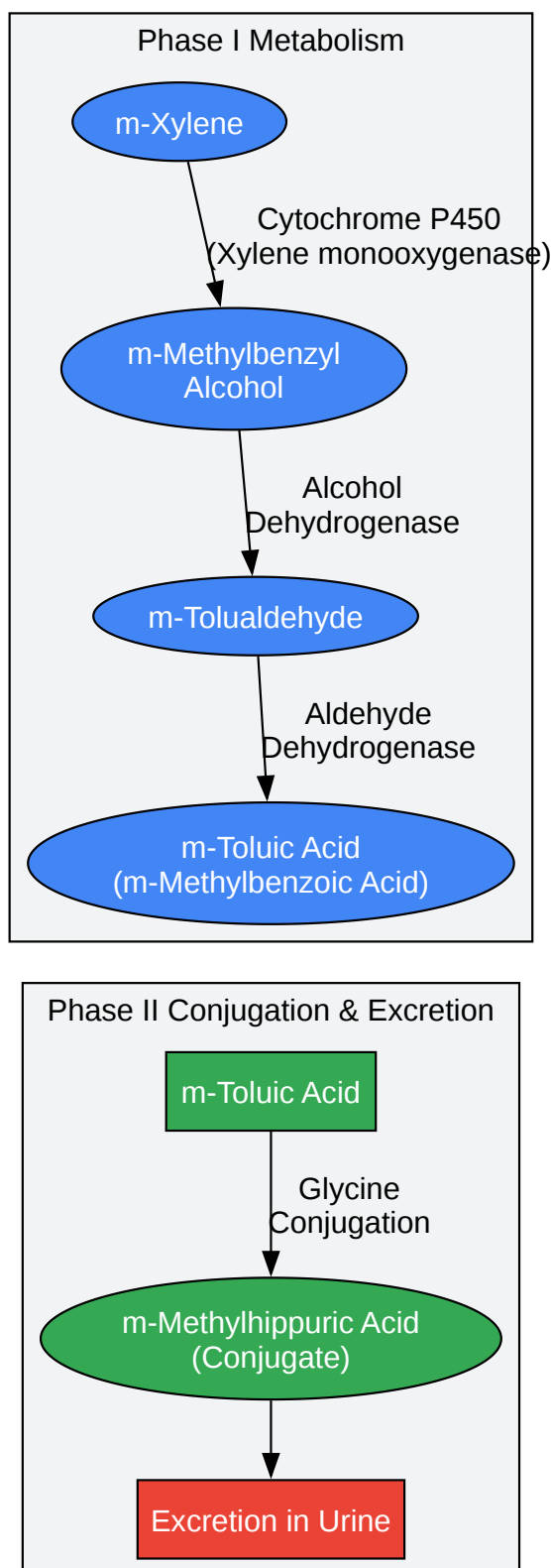
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a sample holder, collection optics, and a detector (e.g., CCD).[22][23]
- Sample Preparation: Place a pure sample of liquid meta-xylene into a transparent container, such as a glass vial or a quartz cuvette.[24][25]
- Data Acquisition:
 - Place the sample vial into the spectrometer's sample holder.
 - Direct the laser beam to focus on the liquid sample.[22]
 - Collect the scattered light using the collection optics, which direct it into the spectrometer.
 - Set the acquisition parameters, such as integration time and number of scans, to achieve a good signal-to-noise ratio.[25]

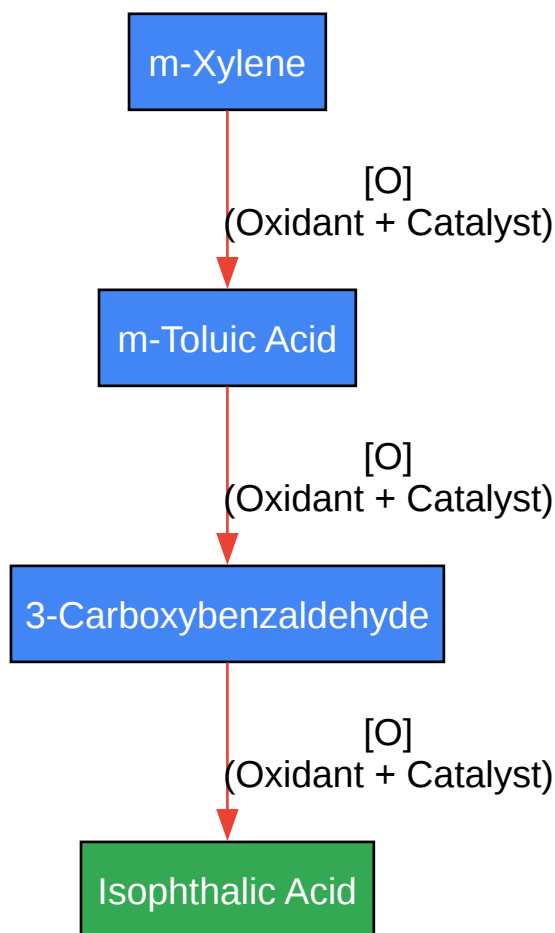
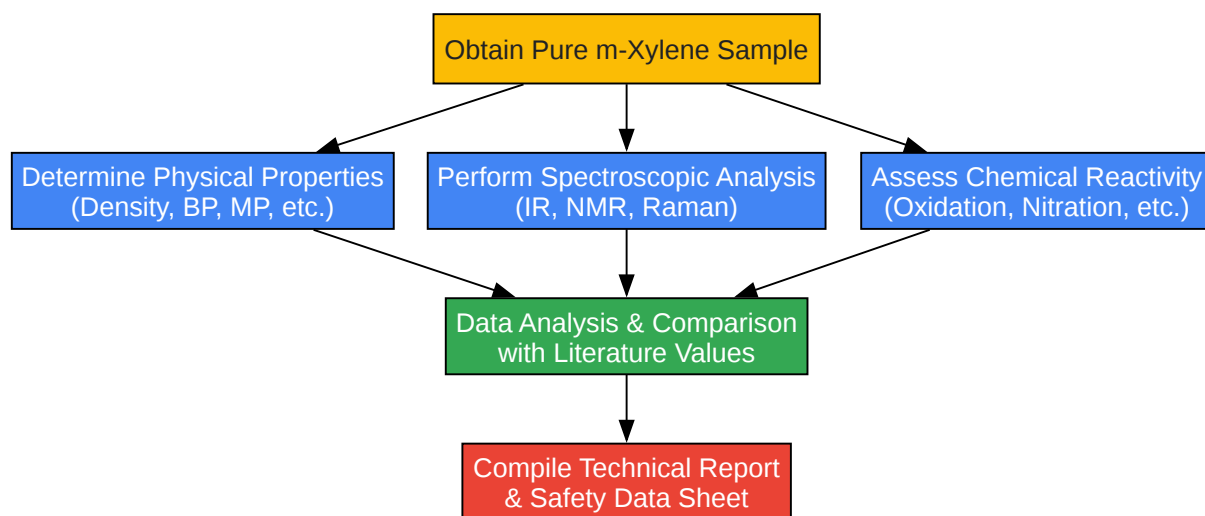
- **Spectral Analysis:** The resulting Raman spectrum will show a series of peaks corresponding to the specific vibrational modes of the meta-xylene molecule. This spectrum serves as a unique fingerprint and can be used to distinguish it from its ortho- and para-isomers.

Signaling Pathways & Logical Relationships

Metabolic Pathway of meta-Xylene

In biological systems, particularly in humans and other mammals, meta-xylene is metabolized primarily in the liver. This process is crucial for detoxification and excretion. The major metabolic pathway involves the oxidation of one of the methyl groups. This process can be influenced by interactions with other xylene isomers if present in a mixture.^[26] Studies in microorganisms like *Pseudomonas* have also elucidated pathways for xylene degradation, which typically involve oxidation of a methyl group to an alcohol, then to an aldehyde and a carboxylic acid, followed by ring cleavage.^{[27][28]} The pathway generally proceeds to 3-methylcatechol, which then undergoes ring fission.^[29] Exposure to **m-xylene** can lead to neurological and respiratory effects.^{[30][31]}





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